molecular formula C10H11N3O3S B15172161 {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 918967-61-0

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol

Cat. No.: B15172161
CAS No.: 918967-61-0
M. Wt: 253.28 g/mol
InChI Key: ZDUKFQPGLJUKSW-UHFFFAOYSA-N
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Description

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is a chemical compound with a unique structure that combines a methanesulfonyl group, a phenyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol typically involves the reaction of 4-(methanesulfonyl)phenylhydrazine with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acids in proteins, while the triazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring enhances the compound’s stability and ability to participate in diverse chemical reactions, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

918967-61-0

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

[3-(4-methylsulfonylphenyl)triazol-4-yl]methanol

InChI

InChI=1S/C10H11N3O3S/c1-17(15,16)10-4-2-8(3-5-10)13-9(7-14)6-11-12-13/h2-6,14H,7H2,1H3

InChI Key

ZDUKFQPGLJUKSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CN=N2)CO

Origin of Product

United States

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